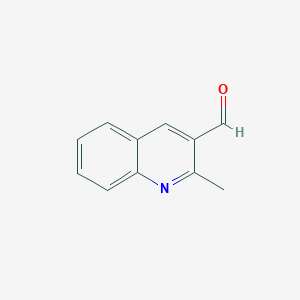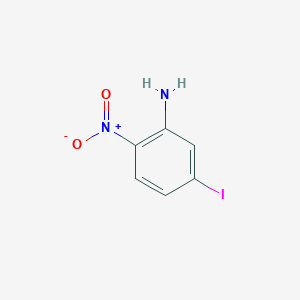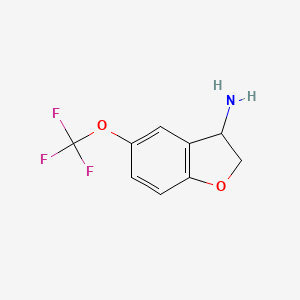
2-Methylquinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline ring system with a methyl group at the 2-position and an aldehyde group at the 3-position, making it a valuable intermediate in various chemical syntheses.
Synthetic Routes and Reaction Conditions:
Meth-Cohn Synthesis: This method involves the use of Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride) to form the quinoline ring system.
Doebner-Miller Reaction: This classical method involves the condensation of aniline with crotonaldehyde in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline-3-carboxylic acid.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the 4-position of the quinoline ring.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid
Reduction: 2-Methylquinoline-3-methanol
Substitution: Various substituted quinoline derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
2-Methylquinoline-3-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The biological activity of 2-methylquinoline-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, bind to DNA, and disrupt cellular processes. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloroquinoline-3-carbaldehyde
- 2-Methylquinoline-4-carbaldehyde
- Quinoline-3-carbaldehyde
Comparison: 2-Methylquinoline-3-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the quinoline ring. This structural feature imparts distinct reactivity and biological activity compared to its analogs. For instance, 2-chloroquinoline-3-carbaldehyde has a chlorine atom instead of a methyl group, which alters its electronic properties and reactivity . Similarly, quinoline-3-carbaldehyde lacks the methyl group, affecting its steric and electronic characteristics .
Eigenschaften
Molekularformel |
C11H9NO |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
2-methylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-10(7-13)6-9-4-2-3-5-11(9)12-8/h2-7H,1H3 |
InChI-Schlüssel |
OBMCFULGGFZABF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13039126.png)













